molecular formula C13H18BrNZn B14901517 4-[(3-Methyl-1-piperidino)methyl]phenylZinc bromide

4-[(3-Methyl-1-piperidino)methyl]phenylZinc bromide

Cat. No.: B14901517
M. Wt: 333.6 g/mol
InChI Key: AMHGTHRVZZGKPS-UHFFFAOYSA-M
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Description

4-[(3-Methyl-1-piperidino)methyl]phenylzinc bromide, 0.25 M in tetrahydrofuran (THF) is an organozinc compound used in various chemical reactions, particularly in organic synthesis. This compound is known for its reactivity and versatility, making it a valuable reagent in the field of synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(3-Methyl-1-piperidino)methyl]phenylzinc bromide typically involves the reaction of 4-bromobenzyl chloride with 3-methylpiperidine to form the corresponding 4-[(3-methyl-1-piperidino)methyl]phenyl bromide. This intermediate is then treated with zinc in the presence of a suitable solvent, such as THF, to yield the desired organozinc compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

4-[(3-Methyl-1-piperidino)methyl]phenylzinc bromide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, in Suzuki-Miyaura coupling, the product is typically a biaryl compound .

Scientific Research Applications

4-[(3-Methyl-1-piperidino)methyl]phenylzinc bromide has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4-[(3-Methyl-1-piperidino)methyl]phenylzinc bromide involves the transfer of the phenyl group from the zinc atom to a suitable electrophile. This process is facilitated by the presence of a catalyst, such as palladium, which helps to activate the electrophile and promote the formation of the new carbon-carbon bond .

Properties

Molecular Formula

C13H18BrNZn

Molecular Weight

333.6 g/mol

IUPAC Name

bromozinc(1+);3-methyl-1-(phenylmethyl)piperidine

InChI

InChI=1S/C13H18N.BrH.Zn/c1-12-6-5-9-14(10-12)11-13-7-3-2-4-8-13;;/h3-4,7-8,12H,5-6,9-11H2,1H3;1H;/q-1;;+2/p-1

InChI Key

AMHGTHRVZZGKPS-UHFFFAOYSA-M

Canonical SMILES

CC1CCCN(C1)CC2=CC=[C-]C=C2.[Zn+]Br

Origin of Product

United States

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